4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol
Description
4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is a heterocyclic compound featuring a phenol moiety linked via a methylene bridge to a 4-amino-1H-pyrazole ring. This structure combines the electron-rich phenolic hydroxyl group with the nucleophilic amino group on the pyrazole, making it a candidate for diverse applications, including enzyme inhibition and coordination chemistry. Its synthesis likely involves condensation or coupling reactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-1-3-10(14)4-2-8/h1-5,7,14H,6,11H2 |
InChI Key |
KBVNOZLIVPKYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminophenol with 4-formylpyrazole under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Scientific Research Applications
4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Observations:
Tyrosinase Inhibition: The thiazole derivative (IC₅₀ = 29.71 µM) outperforms kojic acid, suggesting heterocyclic substituents enhance binding to enzyme active sites . The target compound’s amino group may similarly engage in hydrogen bonding or π-π interactions, though its potency remains unverified.
Hydrogen Bonding: Compounds with phenolic groups (e.g., ’s dual phenol) exhibit intramolecular H-bonding between the hydroxyl and pyrazole nitrogen, stabilizing molecular conformation and influencing solubility .
Electron Effects: Substituents like methoxy () or chlorine () alter electronic properties.
Lipophilicity : Methyl () or phenyl groups () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Pharmacological and Kinetic Insights
- Tyrosinase Inhibition: The bis-thiazole analog () shows competitive inhibition via Lineweaver-Burk analysis, suggesting substrate mimicry. The target compound’s amino-pyrazole group could similarly interact with tyrosinase’s copper center .
- Anticancer Potential: Pyrazole-pyrimidine hybrids () and fluorophenyl derivatives () demonstrate antiproliferative activity, implying that the target compound’s amino and phenol groups might synergize in targeting kinases or DNA repair pathways.
Physicochemical Properties
- Solubility: Phenolic hydroxyl groups enhance water solubility via H-bonding, whereas methyl or chloro substituents () reduce it.
- logP : Predicted logP values for analogs range from 1.5 (hydroxyl-rich) to 3.2 (methyl/phenyl-substituted), suggesting the target compound may have moderate lipophilicity.
Biological Activity
4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol, a compound featuring a pyrazole moiety, has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, with a focus on its pharmacological potential.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the reaction of substituted phenols with pyrazole derivatives. For instance, one common synthetic route involves treating a phenolic compound with a pyrazole derivative in the presence of appropriate catalysts and solvents, which results in high yields of the target compound.
Biological Activities
The biological activities of this compound can be classified into several categories:
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit potent antimicrobial properties. For example, studies have shown that derivatives similar to this compound demonstrate significant activity against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans .
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Candida albicans | 15 |
| Cryptococcus neoformans | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported an IC50 value of less than 10 µM against human breast cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Mechanisms
In another investigation, the mechanism of action was explored using human cancer cell lines. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with apoptosis induction .
Research Findings
Recent research highlights the multifaceted biological activities associated with this compound:
- Antifungal Activity : Effective against Candida albicans and Cryptococcus neoformans.
- Anticancer Properties : Demonstrated cytotoxic effects on various cancer cell lines with low IC50 values.
- Anti-inflammatory Potential : Inhibition of pro-inflammatory markers suggests therapeutic potential in inflammatory diseases.
Q & A
Q. What advanced computational tools are recommended for predicting this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
